5-Cyclohexylisoxazol-4-amine
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Overview
Description
5-Cyclohexylisoxazol-4-amine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their significant biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexylisoxazol-4-amine typically involves the [3+2] cycloaddition reaction of nitrile oxides with alkenes or alkynes. This reaction is often catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . Another method involves the cycloisomerization of α,β-acetylenic oximes under moderate reaction conditions using gold (III) chloride as a catalyst .
Industrial Production Methods: Industrial production of isoxazoles, including this compound, often employs metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts. These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of substituted isoxazoles from aldoximes and alkynes .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclohexylisoxazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: Substitution reactions can introduce different functional groups into the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products: The major products formed from these reactions include various substituted isoxazoles, oximes, and nitrile oxides .
Scientific Research Applications
5-Cyclohexylisoxazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyclohexylisoxazol-4-amine involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects . The compound’s structure allows it to bind to specific sites on proteins, altering their function and leading to therapeutic effects .
Comparison with Similar Compounds
Isoxazole: The parent compound with a five-membered ring containing one oxygen and one nitrogen atom.
Thiadiazole: A similar heterocyclic compound with sulfur and nitrogen atoms.
Oxadiazole: Another related compound with oxygen and nitrogen atoms in the ring.
Uniqueness: 5-Cyclohexylisoxazol-4-amine is unique due to the presence of the cyclohexyl group, which enhances its lipophilicity and potential biological activity. This structural modification can lead to improved pharmacokinetic properties and increased efficacy in therapeutic applications .
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-cyclohexyl-1,2-oxazol-4-amine |
InChI |
InChI=1S/C9H14N2O/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h6-7H,1-5,10H2 |
InChI Key |
VRRJLKWXNROXRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C=NO2)N |
Origin of Product |
United States |
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